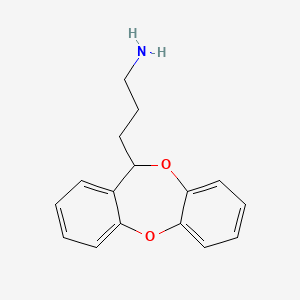
(+-)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is a chemical compound that belongs to the class of dibenzo[b,e][1,4]dioxepins These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a dioxepin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamine Side Chain: This step often involves nucleophilic substitution reactions where a propanamine group is introduced to the dioxepin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Dibenzo[b,e][1,4]dioxepin: The parent compound without the propanamine side chain.
Dibenzo[b,e][1,4]dioxepin derivatives: Compounds with various functional groups attached to the dioxepin ring.
Uniqueness
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is unique due to its specific structure, which includes both the dioxepin ring and the propanamine side chain. This combination of features may confer unique chemical and biological properties, making it a compound of interest for further study.
特性
CAS番号 |
81320-32-3 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)propan-1-amine |
InChI |
InChI=1S/C16H17NO2/c17-11-5-10-14-12-6-1-2-7-13(12)18-15-8-3-4-9-16(15)19-14/h1-4,6-9,14H,5,10-11,17H2 |
InChIキー |
IWUQWGKADDZVKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(OC3=CC=CC=C3O2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


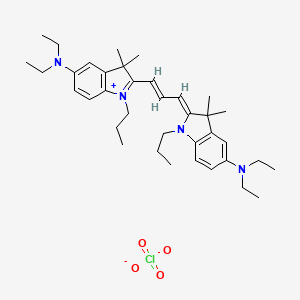


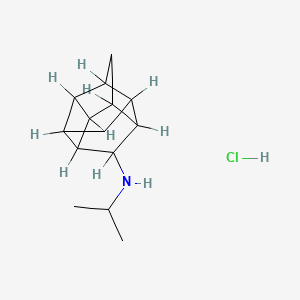
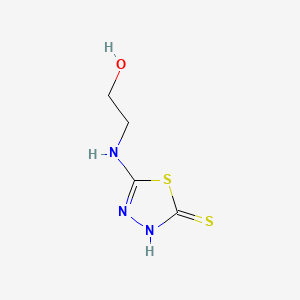
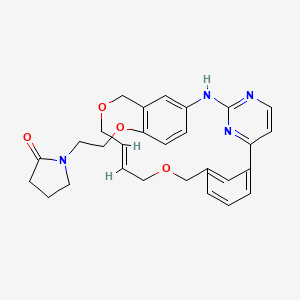
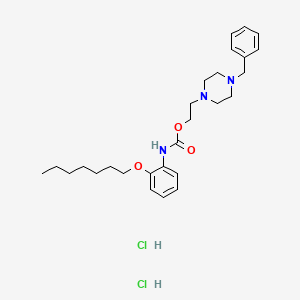
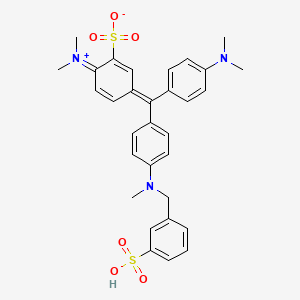
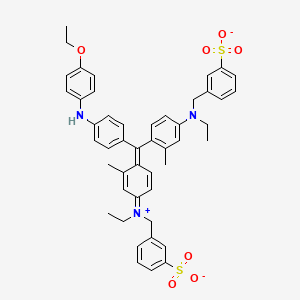
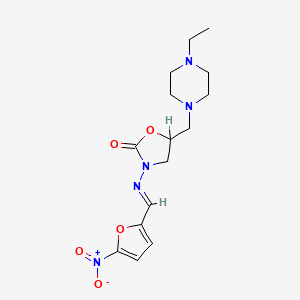
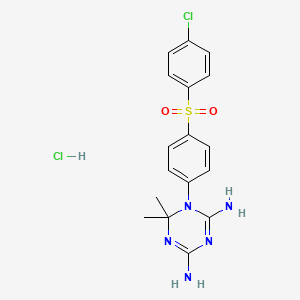

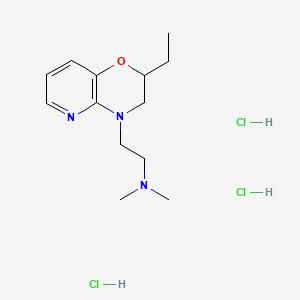
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
